molecular formula C15H10ClN3O2 B4235698 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4235698
M. Wt: 299.71 g/mol
InChI Key: IJCTYZWGKIPTCH-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the class of benzotriazinones. This compound is characterized by the presence of a benzotriazinone core structure, which is a tricyclic system containing nitrogen atoms. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-chlorophenyl)-2-oxoethyl bromide, which is obtained by bromination of 2-(2-chlorophenyl)acetone.

    Cyclization: The key step involves the cyclization of 2-(2-chlorophenyl)-2-oxoethyl bromide with 1,2,3-benzotriazine-4(3H)-one in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired benzotriazinone derivative.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions include oxidized benzotriazinone derivatives, reduced alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their pharmacological properties. These studies aim to identify compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-bromophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
  • 3-[2-(2-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
  • 3-[2-(2-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and may also affect its chemical stability and solubility.

Properties

IUPAC Name

3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-7-3-1-5-10(12)14(20)9-19-15(21)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCTYZWGKIPTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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